molecular formula C11H18N2O2 B2761545 1-[(tert-butoxy)carbonyl]-4-isocyanopiperidine CAS No. 1239619-31-8

1-[(tert-butoxy)carbonyl]-4-isocyanopiperidine

Cat. No.: B2761545
CAS No.: 1239619-31-8
M. Wt: 210.277
InChI Key: INGMVBLTZDBRQL-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-4-isocyanopiperidine is a chemical compound with the molecular formula C11H18N2O2 It is known for its unique structure, which includes an isocyano group and a t-butoxycarbonyl group attached to a piperidine ring

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-4-isocyanopiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

“4-Isocyano-1-t-butoxycarbonyl-piperidine” is intended for research use only and is not suitable for use as a medical drug, food, or household item . Any other use of this compound is not guaranteed and could potentially be hazardous .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-4-isocyanopiperidine typically involves the reaction of piperidine derivatives with isocyanates. One common method involves the use of t-butoxycarbonyl chloride to protect the piperidine nitrogen, followed by the introduction of the isocyano group through a reaction with an appropriate isocyanate reagent. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-4-isocyanopiperidine can undergo various types of chemical reactions, including:

    Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the isocyano group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of isocyanates.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-isocyanopiperidine involves its interaction with various molecular targets. The isocyano group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isocyano-1-t-butoxycarbonyl-pyrrolidine
  • 4-Isocyano-1-t-butoxycarbonyl-azepane
  • 4-Isocyano-1-t-butoxycarbonyl-morpholine

Comparison

Compared to these similar compounds, 1-[(tert-butoxy)carbonyl]-4-isocyanopiperidine is unique due to its specific ring size and the presence of the isocyano group. This structural uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl 4-isocyanopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(12-4)6-8-13/h9H,5-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGMVBLTZDBRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239619-31-8
Record name 1-[(tert-butoxy)carbonyl]-4-isocyanopiperidine
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